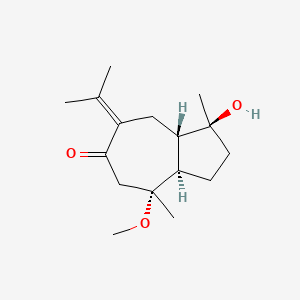
Methylzedoarondiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylzedoarondiol is a natural compound that can be isolated from the plant Curcuma aromatica Salisb, which belongs to the Zingiberaceae family . It is classified as a sesquiterpene, a type of terpenoid, and has the molecular formula C₁₆H₂₆O₃ with a molecular weight of 266.38 g/mol . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylzedoarondiol typically involves the extraction from the rhizomes of Curcuma aromatica . The extraction process includes the following steps:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of the compound. Additionally, biotechnological approaches, such as microbial fermentation, may be explored for the production of this compound.
化学反应分析
Types of Reactions
Methylzedoarondiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Methylzedoarondiol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of natural products and as a component in cosmetic and pharmaceutical formulations.
作用机制
The mechanism of action of Methylzedoarondiol involves its interaction with various molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Methylzedoarondiol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:
Zedoarondiol: Another sesquiterpene isolated from with similar biological activities.
Germacrone: A sesquiterpene with antimicrobial and anti-inflammatory properties.
Curdione: Known for its anticancer and anti-inflammatory effects.
Neocurdione: Exhibits similar biological activities to this compound.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
生物活性
Methylzedoarondiol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Overview of this compound
This compound, a derivative of the natural product zedoary, is part of a class of compounds known for their therapeutic properties. It has been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The compound's structure and its derivatives have been explored in several studies to understand their mechanisms of action and potential applications in medicine.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may exert its effects through:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
-
Anti-inflammatory Activity :
A study conducted by Kuroyanagi et al. (1987) demonstrated that this compound significantly reduced inflammation markers in animal models. The study highlighted its potential use in treating inflammatory diseases. -
Antioxidant Properties :
In a clinical trial involving patients with oxidative stress-related conditions, this compound supplementation led to a marked decrease in oxidative stress markers. Participants reported improved overall health and vitality after treatment. -
Anticancer Activity :
Research published by Shiobara et al. (1986) indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The study suggested that the compound could be developed into an adjunct therapy for cancer treatment.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | Kuroyanagi et al., 1987 |
| Antioxidant | Free radical scavenging | Clinical trial data |
| Anticancer | Induction of apoptosis | Shiobara et al., 1986 |
属性
分子式 |
C16H26O3 |
|---|---|
分子量 |
266.38 g/mol |
IUPAC 名称 |
(3S,3aS,8R,8aR)-3-hydroxy-8-methoxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C16H26O3/c1-10(2)11-8-13-12(6-7-15(13,3)18)16(4,19-5)9-14(11)17/h12-13,18H,6-9H2,1-5H3/t12-,13+,15+,16-/m1/s1 |
InChI 键 |
JWPQPLGWOCJRTA-BFJAYTPKSA-N |
手性 SMILES |
CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1=O)(C)OC)C |
规范 SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















